molecular formula C24H34O6 B1247832 wortmannilactone C

wortmannilactone C

Cat. No. B1247832
M. Wt: 418.5 g/mol
InChI Key: SEDBAVXIUFCBOQ-TVAXXASCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

wortmannilactone C is a natural product found in Talaromyces wortmannii with data available.

Scientific Research Applications

Synthetic Approaches

  • Synthesis and Stereochemistry : Wortmannilactone C has been synthesized using a convergent and versatile strategy. Key steps in the synthesis include Liebeskind cross-coupling and Horner-Wadsworth-Emmons (HWE) reaction for macrolactone construction, with control of stereogenic centers at C9, C11, C19, and C21 (Brandt et al., 2015).

Biological Activities

  • Inhibition of Helminth Electron Transport Chain Enzymes : Wortmannilactones, including wortmannilactone C, have shown selective inhibitory activities against NADH-fumarate reductase and NADH–rhodoquinone reductase. These findings are significant for antihelminthic research (Liu et al., 2018).

Chemical Analysis and Purification

  • Separation and Purification Techniques : Techniques like three-liquid-phase salting-out extraction system (TLP-SOES) coupled with column chromatography have been developed for purifying wortmannilactone C and its analogues. This method significantly improves recovery rates compared to traditional methods (Dong et al., 2019).

Potential Therapeutic Applications

  • Antihelminthic Effects : Wortmannilactone C demonstrates potential as an antihelminthic. Studies on Trichinella spiralis-infected mice showed that wortmannilactone C effectively reduced worm numbers and sizes, indicating its potential as a therapeutic agent for trichinellosis (Qin et al., 2019).

properties

Product Name

wortmannilactone C

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

(3E,5E,7E,14E,16E,18E)-10,12,20-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,14,16,18-hexaen-2-one

InChI

InChI=1S/C24H34O6/c1-19(25)16-23-18-22(28)14-10-5-2-4-8-12-20(26)17-21(27)13-9-6-3-7-11-15-24(29)30-23/h2-11,14-15,19-23,25-28H,12-13,16-18H2,1H3/b5-2+,7-3+,8-4+,9-6+,14-10+,15-11+

InChI Key

SEDBAVXIUFCBOQ-TVAXXASCSA-N

Isomeric SMILES

CC(CC1CC(/C=C/C=C/C=C/CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O

Canonical SMILES

CC(CC1CC(C=CC=CC=CCC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O

synonyms

wortmannilactone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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